molecular formula C11H8N4O2 B2513996 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400080-47-9

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2513996
CAS No.: 400080-47-9
M. Wt: 228.211
InChI Key: VDZNWEWJQUZBDT-UHFFFAOYSA-N
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Description

2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C₁₁H₈N₄O₂ and a molecular weight of 228.21 g/mol . This compound is notable for its incorporation of both a triazole ring and a nicotinate moiety, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

. The reaction conditions often include the use of copper(I) catalysts and an inert atmosphere to facilitate the formation of the triazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole and nicotinate moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

prop-2-ynyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h1,3-4,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZNWEWJQUZBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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